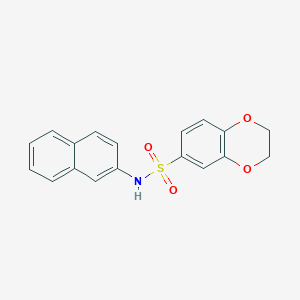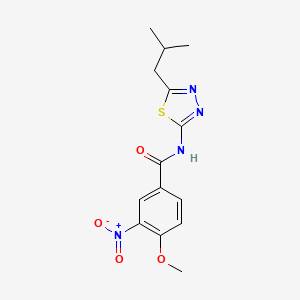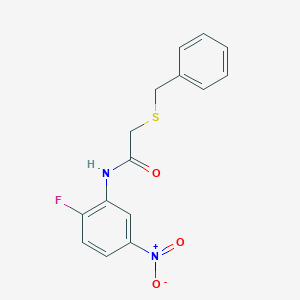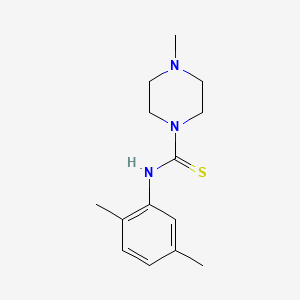
N-2-adamantyl-4-chloro-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2-adamantyl-4-chloro-2-nitrobenzamide, also known as ADAMANT, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in research. ADAMANT is a derivative of benzamide, a class of compounds that have been widely studied for their biological activities.
作用机制
The mechanism of action of N-2-adamantyl-4-chloro-2-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-2-adamantyl-4-chloro-2-nitrobenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in gene expression and cell differentiation. N-2-adamantyl-4-chloro-2-nitrobenzamide has been shown to bind to the active site of HDACs, preventing them from functioning properly. Additionally, N-2-adamantyl-4-chloro-2-nitrobenzamide has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-2-adamantyl-4-chloro-2-nitrobenzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-2-adamantyl-4-chloro-2-nitrobenzamide inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to inhibit the proliferation of T cells, which play a key role in the immune response. In vivo studies have shown that N-2-adamantyl-4-chloro-2-nitrobenzamide can reduce tumor growth in mice, indicating its potential as a cancer therapy. N-2-adamantyl-4-chloro-2-nitrobenzamide has also been shown to have neuroprotective effects, reducing neuronal damage in models of Alzheimer's disease and traumatic brain injury.
实验室实验的优点和局限性
N-2-adamantyl-4-chloro-2-nitrobenzamide has several advantages for lab experiments. It is readily available and can be synthesized on a large scale. It has been shown to have a range of biological activities, making it a versatile compound for research. However, there are also limitations to using N-2-adamantyl-4-chloro-2-nitrobenzamide in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized. Additionally, N-2-adamantyl-4-chloro-2-nitrobenzamide has not been extensively studied in humans, making it difficult to extrapolate its effects to clinical settings.
未来方向
There are several future directions for research on N-2-adamantyl-4-chloro-2-nitrobenzamide. One area of interest is its potential as a cancer therapy. Further studies are needed to determine the optimal dosage and administration of N-2-adamantyl-4-chloro-2-nitrobenzamide for cancer treatment. Another area of interest is its potential as a neuroprotective agent. Studies are needed to determine the mechanisms underlying its neuroprotective effects and to evaluate its potential for treating neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of N-2-adamantyl-4-chloro-2-nitrobenzamide in humans.
合成方法
The synthesis of N-2-adamantyl-4-chloro-2-nitrobenzamide involves the reaction of 2-nitro-4-chlorobenzoic acid with 2-adamantanamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction yields N-2-adamantyl-4-chloro-2-nitrobenzamide as a yellow crystalline solid with a purity of over 95%. The synthesis method is relatively simple and can be carried out on a large scale, making N-2-adamantyl-4-chloro-2-nitrobenzamide readily available for research purposes.
科学研究应用
N-2-adamantyl-4-chloro-2-nitrobenzamide has shown promising results in various scientific research applications. It has been studied for its antitumor, antiviral, and antibacterial activities. It has also been investigated for its potential as a neuroprotective agent and as a modulator of the immune system. N-2-adamantyl-4-chloro-2-nitrobenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to have antiviral activity against influenza A and B viruses and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
属性
IUPAC Name |
N-(2-adamantyl)-4-chloro-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c18-13-1-2-14(15(8-13)20(22)23)17(21)19-16-11-4-9-3-10(6-11)7-12(16)5-9/h1-2,8-12,16H,3-7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVUDOAZCKFQPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=C(C=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantyl)-4-chloro-2-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]morpholine](/img/structure/B5810075.png)





methanone](/img/structure/B5810125.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5810129.png)
![N-allyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5810135.png)
![N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5810146.png)

![4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]morpholine](/img/structure/B5810153.png)
![4-methyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5810159.png)